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Cat. No.: S001997

Agerafenib Overview and Key Characteristics

Agerafenib (also known as CEP-32496 and RXDX-105) is an orally bioavailable small molecule and a
selective multi-kinase inhibitor discovered for its antitumor activity [1] [2] [3]. It is characterized as a strong
inhibitor of the mutated form of the BRAF gene, particularly the BRAF V600E mutation, which is found in

a significant number of malignant tumors [2].

The table below summarizes its core chemical and pharmacological properties:

Property Description

Chemical Formula Co4H2oF3N505 [1] [2]

Molecular Weight 517.5 g/mol [1] [2]

Mechanism of Inhibits mutated BRAF kinase (V600E); also described as a multi-kinase
Action inhibitor [2] [3].

Target BRAF V600E, RET [1]

Modality Small Molecule [1]

Key Feature Strong cytotoxicity to cells harboring the BRAF mutation [2].

© 2026 Smolecule. All rights reserved. 1/4 Tech Support


https://www.smolecule.com/products/s001997?utm_src=pdf-body
https://www.smolecule.com/products/s001997?utm_src=pdf-interest
https://www.smolecule.com/products/s001997?utm_src=pdf-body
https://www.smolecule.com/products/s001997?utm_src=pdf-body
https://go.drugbank.com/drugs/DB15068
https://en.wikipedia.org/wiki/Agerafenib
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=7880
https://en.wikipedia.org/wiki/Agerafenib
https://go.drugbank.com/drugs/DB15068
https://en.wikipedia.org/wiki/Agerafenib
https://go.drugbank.com/drugs/DB15068
https://en.wikipedia.org/wiki/Agerafenib
https://en.wikipedia.org/wiki/Agerafenib
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=7880
https://go.drugbank.com/drugs/DB15068
https://go.drugbank.com/drugs/DB15068
https://en.wikipedia.org/wiki/Agerafenib
https://www.smolecule.com/products/s001997?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

From Agerafenib to Plixorafenib: Insights on
Mechanism

Recent data presented in 2025 focuses on Plixorafenib (FORE8394), a drug designed to overcome
limitations of earlier BRAF inhibitors [4]. Its described "dimer-breaking" properties provide a useful

perspective on the evolution of this drug class.

¢ Novel Mechanism: Plixorafenib was designed to inhibit oncogenic BRAF V600 without causing
paradoxical MAPK pathway activation, a common issue with first-generation BRAF inhibitors. It
also has activity against non-V600 BRAF alterations [4].

e Dimer-Breaker Property: The data supports its unique mechanism as a "dimer-breaker." Analysis
showed an absence of emergent MAPK pathway alterations following treatment, which is a resistance
mechanism associated with earlier BRAF inhibitors that promote dimer formation [4].

¢ Clinical Evidence: In a Phase 1/2a trial, pharmacodynamic effects were confirmed in clinical tumor
biopsies, which showed suppression of the MAPK pathway (as measured by decreased pERK).
Furthermore, circulating tumor DNA (ctDNA) analysis demonstrated a decrease in the BRAF V600E
mutant allele frequency in 85% of patients after one treatment cycle [4].

The BRAF Inhibitor Landscape and Classification

To understand where Agerafenib likely fits, it is helpful to know the classification of BRAF inhibitors based

on their binding mode to the kinase domain [5].

BRAF Inhibitor Classes
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While the exact classification of Agerafenib is not specified in the search results, Plixorafenib's "dimer-
breaking" property suggests it may function as a Type II inhibitor, which stabilizes an inactive DFG-OUT

conformation and helps suppress paradoxical MAPK activation [5].

Interpretation and Further Research

The available information on Agerafenib is foundational. Its development appears to have progressed into
what is now known as Plixorafenib, which features a more clearly defined and potentially superior "dimer-

breaking" mechanism of action.

For your research, focusing on Plixorafenib will yield more current and detailed mechanistic data. You can
search for its clinical trial identifiers (e.g., NCT02428712 for the Phase 1/2a trial) on registry platforms like

ClinicalTrials.gov to access study protocols and published results that include detailed methodologies.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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